
(4-Boc-Aminophenyl)Boronic Acid
Vue d'ensemble
Description
(4-Boc-Aminophenyl)Boronic Acid, also known as 4-(tert-Butoxycarbonylamino)phenylboronic acid, is an organic compound with the molecular formula C11H16BNO4. It is a boronic acid derivative that features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Boc-Aminophenyl)Boronic Acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-nitrophenylboronic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group, yielding 4-aminophenylboronic acid.
Protection: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Boc-Aminophenyl)Boronic Acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield 4-aminophenylboronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Acids: Such as hydrochloric acid, used for deprotection of the Boc group.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling.
4-Aminophenylboronic Acid: Formed through deprotection of the Boc group.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
(4-Boc-Aminophenyl)Boronic Acid has been studied for its potential anticancer properties. Boronic acids are known to interact with biological targets, influencing pathways related to cancer cell proliferation and survival. Research indicates that derivatives of boronic acids can enhance the efficacy of existing anticancer drugs by modifying their pharmacokinetic profiles and selectivity towards cancer cells .
Drug Development
The introduction of boronic acid groups into bioactive molecules has been shown to improve their therapeutic effects. For instance, compounds featuring this compound have been evaluated in combination therapies with established drugs like bortezomib for treating multiple myeloma and various lymphomas . The mechanism often involves the inhibition of proteasomes or modulation of apoptotic pathways.
Organic Synthesis
Cross-Coupling Reactions
One of the most significant applications of this compound is in metal-catalyzed cross-coupling reactions, particularly the Suzuki–Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules . The presence of the boronic acid group facilitates the coupling with aryl halides, leading to diverse product formations.
Synthesis of Amino Acid Derivatives
this compound can be utilized as a precursor in the synthesis of amino acid derivatives. Its ability to undergo various reactions allows chemists to create tailored compounds with specific biological activities. For example, modifications to the amino group can yield derivatives with enhanced solubility or altered biological activity .
Boron Neutron Capture Therapy (BNCT)
Boron Carriers in Cancer Treatment
Recent studies have explored the use of boron-containing compounds like this compound as carriers in Boron Neutron Capture Therapy. This technique relies on the accumulation of boron in tumor cells followed by neutron irradiation, leading to localized cell death. The design of effective boron carriers is crucial for improving the selectivity and efficacy of BNCT .
Sensor Technology
Chemical Sensors
Boronic acids are also employed in sensor technology due to their ability to form reversible covalent bonds with diols and other biomolecules. This compound can be integrated into sensor designs that detect glucose or other biologically relevant compounds, providing real-time monitoring capabilities .
Case Studies
Mécanisme D'action
The mechanism of action of (4-Boc-Aminophenyl)Boronic Acid primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The Boc group serves as a protecting group for the amino functionality, preventing unwanted side reactions during the coupling process.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenylboronic Acid: Lacks the Boc protecting group, making it more reactive but less stable.
Phenylboronic Acid: Lacks the amino group, limiting its applications in certain synthetic routes.
Uniqueness
(4-Boc-Aminophenyl)Boronic Acid is unique due to the presence of both the boronic acid and Boc-protected amino groups. This combination provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Activité Biologique
(4-Boc-Aminophenyl)Boronic Acid, a compound characterized by its boronic acid functional group and a Boc-protected amine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure:
- Molecular Formula: C₁₁H₁₆BNO₄
- CAS Number: 380430-49-9
- Molecular Weight: 225.06 g/mol
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
This compound exhibits several biological activities primarily through the following mechanisms:
-
Protease Inhibition:
- Boronic acids, including this compound, are recognized as potent inhibitors of serine proteases. They achieve sub-nanomolar affinities by binding to the active site of these enzymes, disrupting their catalytic activity. This property has been leveraged in developing therapeutic agents targeting diseases where protease activity is dysregulated .
- Anticancer Activity:
- Antibacterial Properties:
Table 1: Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Protease Inhibition | Binds to serine proteases | |
Anticancer | Inhibits cell cycle progression | |
Antibacterial | Disrupts bacterial metabolic pathways |
Detailed Research Findings
- Protease Inhibition Studies:
- Anticancer Efficacy:
- Antibacterial Activity:
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for obtaining high-purity (4-Boc-Aminophenyl)Boronic Acid?
- Methodological Answer : The synthesis typically involves protecting the amine group with a tert-butoxycarbonyl (Boc) moiety before introducing the boronic acid group. Catalytic protodeboronation of alkyl boronic esters is a common approach, though aromatic boronic acids like this compound often require Suzuki-Miyaura coupling or direct electrophilic substitution. Purity (>97%) can be achieved via HPLC or recrystallization, with strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid hydrolysis of the Boc group .
Q. How should researchers characterize the structural and spectral properties of this compound?
- Methodological Answer :
- Structural Analysis : Use X-ray crystallography or NMR (¹H, ¹³C, ¹¹B) to confirm the Boc-protected amine and boronic acid moieties. For example, ¹¹B NMR typically shows a peak near δ 28–32 ppm for arylboronic acids .
- Spectral Properties : FT-IR can identify B-O (∼1340 cm⁻¹) and N-H (∼3300 cm⁻¹) stretches. UV-Vis spectroscopy may reveal π→π* transitions in the aromatic system. Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to validate bond lengths and angles .
Q. What are the critical storage and stability considerations for this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis of the boronic acid group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can deprotect the Boc group. Stability tests (TGA/DSC) are recommended to assess decomposition thresholds. Use anhydrous DMSO or DMF for solubility in reactions .
Advanced Research Questions
Q. How can DFT calculations guide the rational design of this compound derivatives for drug discovery?
- Methodological Answer :
- Reactivity Prediction : DFT (B3LYP/6-31G*) optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, Mulliken charge analysis identifies electron-rich regions prone to diol binding or proteasome inhibition .
- Drug Design : Simulate interactions with biological targets (e.g., proteases) using molecular docking. Compare energy barriers for boronic acid-diol esterification vs. alternative functional groups (e.g., carboxylic acids) to optimize binding kinetics .
Q. What advanced analytical techniques detect trace impurities in this compound samples?
- Methodological Answer :
- LC-MS/MS : Quantify genotoxic impurities (e.g., residual boronic esters) at sub-ppm levels. Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Validate specificity, linearity (R² > 0.995), and recovery rates per ICH guidelines .
- NMR Relaxation Editing : Differentiate impurities via ¹H NMR relaxation times, exploiting differences in molecular mobility between the target compound and byproducts .
Q. How can non-specific binding be minimized when studying boronic acid-glycoprotein interactions?
- Methodological Answer :
- Surface Engineering : Immobilize this compound on carboxymethyl dextran-coated substrates to reduce hydrophobic interactions. Use SPR (surface plasmon resonance) to monitor binding kinetics in real-time .
- Buffer Optimization : Employ high-pH borate buffers (pH 8.5–9.0) to enhance diol-binding specificity. Add non-ionic surfactants (e.g., Tween-20) to block non-glycosylated protein adsorption .
Q. What challenges arise when integrating this compound into fluorescent biosensors for bacterial detection?
- Methodological Answer :
- Sensitivity vs. Selectivity : Balance boronic acid’s affinity for bacterial glycans (e.g., Gram-positive teichoic acids) with cross-reactivity to mammalian glycoproteins. Functionalize carbon dots (CDs) with this compound and calibrate fluorescence quenching in bacterial suspensions .
- Signal Stability : Address pH-dependent boronate ester reversibility by stabilizing the sensor matrix with poly(ethylene glycol) spacers .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational and experimental spectral data for boronic acids?
- Methodological Answer :
- Basis Set Selection : Discrepancies in UV-Vis peak positions often arise from inadequate basis sets (e.g., 6-31G* vs. def2-TZVP). Re-run DFT with larger basis sets or include solvent effects (PCM model) .
- Experimental Artifacts : Check for aggregation-induced spectral shifts (e.g., concentration-dependent excimer formation) using dynamic light scattering (DLS) .
Q. Tables for Key Data
Property | Experimental Value | DFT-Calculated Value | Reference |
---|---|---|---|
B-O Bond Length (Å) | 1.36 | 1.38 | |
HOMO-LUMO Gap (eV) | 4.2 | 4.0 | |
LC-MS/MS LOD (ppm) | 0.1 | N/A |
Propriétés
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVOLHQIEQVXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394192 | |
Record name | (4-Boc-Aminophenyl)Boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380430-49-9 | |
Record name | (4-Boc-Aminophenyl)Boronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Boc-aminophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.